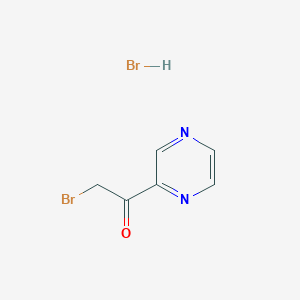

2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-pyrazin-2-ylethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O.BrH/c7-3-6(10)5-4-8-1-2-9-5;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCBXZRKUNIAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626255 | |

| Record name | 2-Bromo-1-(pyrazin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126353-32-0 | |

| Record name | 2-Bromo-1-(pyrazin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(pyrazin-2-yl)ethan-1-one hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Key Building Block in Medicinal Chemistry

An In-Depth Technical Guide to 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide: Synthesis, Reactivity, and Applications

This compound is a heterocyclic α-bromoketone that has emerged as a critical intermediate in the synthesis of complex nitrogen-containing scaffolds for drug discovery. Its structure combines a pyrazine ring, a common motif in bioactive molecules, with a highly reactive α-bromoketone functional group. This combination makes it an exceptionally versatile electrophilic partner for constructing larger, more complex molecules, particularly those targeting kinases and other key cellular enzymes. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its core reactivity, and its application in the development of pharmacologically relevant compounds, with a focus on imidazo[1,2-a]pyrazine derivatives.

The primary subject of this guide is the hydrobromide salt, identified by CAS Number 126353-32-0 [1]. It is important to distinguish this from its free base form, 2-Bromo-1-(pyrazin-2-yl)ethanone, which has the CAS Number 132426-19-8[2]. The hydrobromide salt is often preferred for its improved stability and handling characteristics as a solid.

Physicochemical and Safety Profile

Understanding the fundamental properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key data for the free base and general safety precautions for the hydrobromide salt are summarized below.

Table 1: Physicochemical Properties of 2-Bromo-1-(pyrazin-2-yl)ethanone (Free Base)

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O | PubChem[2] |

| Molecular Weight | 201.02 g/mol | PubChem[2] |

| Appearance | Dark Brown to Light Yellow Solid | ChemicalBook[3] |

| Boiling Point | 305.3°C at 760 mmHg | LookChem[4] |

| Flash Point | 138.4°C | LookChem[4] |

| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | ChemicalBook[3] |

| Solubility | Sparingly soluble in DMSO | ChemicalBook, LookChem[3][4] |

Table 2: Hazard and Safety Information

| Hazard Category | Precautionary Statement | Reference |

| Acute Toxicity / Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. | Fisher Scientific[5] |

| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. | Cole-Parmer, Thermo Fisher[6][7] |

| Storage | Keep container tightly closed. Store in a cool, dry, well-ventilated place. Keep refrigerated. | Cole-Parmer[6] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing and get medical attention. | Fisher Scientific[5] |

| First Aid (Skin) | Take off contaminated clothing. Rinse skin with water/shower. If irritation occurs, get medical advice. | Fisher Scientific[5] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | Fisher Scientific[5] |

Core Reactivity: The Power of the α-Bromoketone

The synthetic utility of this compound stems from the high reactivity of the α-bromoketone moiety. The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-bromine bond, making the α-carbon highly electrophilic and susceptible to nucleophilic substitution[8][9]. This enhanced reactivity is the cornerstone of its function as a synthetic building block.

Nucleophiles, particularly those containing nitrogen, oxygen, or sulfur, readily attack this electrophilic carbon, displacing the bromide leaving group. This SN2-type reaction is a fundamental transformation in organic synthesis, enabling the formation of new carbon-heteroatom bonds with high efficiency[8]. This predictable reactivity allows chemists to couple the pyrazine core to a wide variety of other molecular fragments.

Caption: General SN2 reactivity of the α-bromoketone with nucleophiles.

Synthesis Protocol: α-Bromination of Acetylpyrazine

A common and reliable method for synthesizing this compound involves the acid-catalyzed α-bromination of a suitable ketone precursor, acetylpyrazine. The reaction proceeds via an enol intermediate, which acts as the nucleophile that attacks an electrophilic bromine source.

Mechanism Insight

-

Enolization: In an acidic medium (e.g., acetic acid or HBr), the carbonyl oxygen of acetylpyrazine is protonated, which activates the molecule and facilitates tautomerization to its enol form[10][11]. This step is typically the rate-determining step of the reaction[11].

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine species (e.g., Br₂ or pyridinium hydrobromide perbromide).

-

Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone product.

Experimental Workflow

Reagents:

-

Acetylpyrazine

-

Pyridinium hydrobromide perbromide or Bromine (Br₂)

-

Acetic Acid (glacial) or another suitable solvent like water[4]

-

Diethyl ether (for precipitation/washing)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetylpyrazine in glacial acetic acid. The reaction should be performed in a well-ventilated fume hood.

-

Bromination: Slowly add a solution of bromine in acetic acid (or solid pyridinium hydrobromide perbromide portion-wise) to the stirred solution at room temperature (or slightly below, e.g., 10-20°C, to control exothermicity)[12].

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is often rapid.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. The product, this compound, will often precipitate from the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove residual acetic acid and any unreacted bromine.

-

Drying: Dry the resulting solid under vacuum to yield the final product. Store the product at 2-8°C under an inert atmosphere[3].

Caption: Step-by-step workflow for the synthesis of the target compound.

Application in Drug Discovery: Synthesis of Imidazo[1,2-a]pyrazines

A primary application of this compound is in the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyrazines. This scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds investigated as kinase inhibitors for oncology and antiviral agents[13][14][15].

The synthesis is a classic example of a condensation-cyclization reaction (a variation of the Hantzsch synthesis). The α-bromoketone reacts with an aminopyrazine. The amino group acts as the nucleophile, first displacing the bromide. The resulting intermediate then undergoes an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system. This reaction is highly efficient and provides a direct route to this valuable molecular core.

Caption: Reaction pathway for the synthesis of the imidazo[1,2-a]pyrazine scaffold.

Derivatives of this scaffold have been developed as inhibitors of Cyclin-Dependent Kinase 9 (CDK9) for anticancer applications and have shown activity against human coronavirus[13]. The pyrazine moiety of the starting material becomes an integral part of the final fused bicyclic system, which is crucial for binding to the kinase active site.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for medicinal chemists and drug discovery professionals. Its well-defined reactivity, rooted in the electrophilic nature of the α-carbon, provides a reliable and efficient handle for constructing complex, pharmacologically relevant molecules. The straightforward synthesis of the imidazo[1,2-a]pyrazine core highlights its value as a strategic building block. Proper understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5287–5378.

- Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one.

- Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide, 97%.

- University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study.

- LookChem. (n.d.). 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15823112, 2-Bromo-1-pyrazin-2-yl-ethanone.

- Chemsrc. (n.d.). 2-Bromo-1-(2-pyrazinyl)ethanone.

- Pharmaffiliates. (n.d.). 2-Bromo-1-(pyridin-4-yl)ethan-1-one Hydrobromide (BSC).

- Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry.

- Stevens, C. L., Blumbergs, P., & Munk, M. (1961). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 26(8), 2884–2888.

- Molbase. (n.d.). Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone.

- LibreTexts Chemistry. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.

- Al-Hujaily, E. M., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4496.

- Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4353.

- Das, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36589–36597.

- ResearchGate. (n.d.). Synthesis of 2-bromo-7-methyl-3,5-dihydro-imidazo[4,5- d]pyridazin-4-one and 3-alkyl-2-bromo-3,5-dihydro-imidazo[4,5- d]pyridazin-4-one and their selective elaboration.

- Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).

- LookChem. (n.d.). Cas 141095-78-5, Ethanone, 2-bromo-1-(tetrahydro-2H-pyran-4-yl)-.

- Al-Hujaily, E. M., & Alanazi, A. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 57–76.

Sources

- 1. Pharmaceutical and chemical intermediates,CAS#:126353-32-0,2-溴-1-(吡嗪-2-基)乙酮氢溴酸,2-bromo-1-pyrazin-2-yl-ethanone hydrobromide [en.chemfish.com]

- 2. 2-Bromo-1-pyrazin-2-yl-ethanone | C6H5BrN2O | CID 15823112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide CAS#: 126353-32-0 [chemicalbook.com]

- 4. 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide|lookchem [lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. prepchem.com [prepchem.com]

- 13. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(pyrazin-2-yl)ethanone hydrobromide is a key heterocyclic building block in organic synthesis, particularly valued in the field of medicinal chemistry. Its unique molecular architecture, featuring a pyrazine ring, a bromo-substituted ketone, and a hydrobromide salt, makes it a versatile reagent for introducing the pyrazinoylmethyl moiety into various molecular scaffolds. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and critical applications, with a focus on its role in the development of novel therapeutics.

Part 1: Molecular Structure and Physicochemical Properties

The structural foundation of this compound lies in the combination of a pyrazine ring and an α-bromoketone functional group. The pyrazine ring, a diazine with nitrogen atoms at positions 1 and 4, imparts specific electronic properties and hydrogen bonding capabilities to the molecule. The α-bromoketone is a highly reactive functional group, making the compound an excellent electrophile for various nucleophilic substitution reactions. The hydrobromide salt form enhances the compound's stability and handling characteristics.

Key Physicochemical Data

A summary of the key physicochemical properties is presented in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O·HBr | [1] |

| Molecular Weight | 281.93 g/mol | [2] |

| CAS Number | 126353-32-0 | [3] |

| Appearance | Solid | |

| Solubility | DMSO (Sparingly) | [4] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |

Structural Visualization

The 2D and 3D structures of the core molecule, 2-bromo-1-(pyrazin-2-yl)ethanone, are crucial for understanding its reactivity and interactions with other molecules.

Caption: 2D Molecular Structure of 2-Bromo-1-(pyrazin-2-yl)ethanone.

Part 2: Synthesis and Reactivity

The synthesis of this compound typically involves the bromination of a suitable precursor, acetylpyrazine. A common and effective method utilizes pyridinium hydrobromide perbromide in acetic acid and water, which provides the desired product in good yield.[4]

Synthetic Workflow

The general synthetic scheme is outlined below. The choice of brominating agent and reaction conditions is critical to control selectivity and minimize side-product formation.

Caption: Synthetic workflow for this compound.

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the bromine. This makes it an excellent substrate for SN2 reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is the cornerstone of its utility in constructing more complex molecular architectures.

Part 3: Applications in Drug Discovery and Development

The pyrazine moiety is a well-established pharmacophore found in numerous FDA-approved drugs. Its presence can enhance metabolic stability, modulate physicochemical properties, and provide key hydrogen bonding interactions with biological targets. Consequently, this compound serves as a valuable starting material for the synthesis of various biologically active compounds.

Case Study: Histamine H3 Antagonists and Serotonin Transporter Inhibitors

A significant application of this compound is in the synthesis of potent dual-activity ligands targeting the histamine H3 receptor and the serotonin transporter.[4] These targets are implicated in a range of neurological and psychiatric disorders. The pyrazinoylmethyl group introduced using this compound often forms a critical part of the pharmacophore responsible for high-affinity binding to these targets.

Role as a Precursor for Kinase Inhibitors

The pyrazine scaffold is also prevalent in the design of kinase inhibitors, a major class of anti-cancer drugs.[5] The ability to readily introduce the pyrazine core via reagents like this compound allows for the rapid generation of compound libraries for screening against various kinases. For instance, pyrazine-based derivatives have shown potent inhibitory activity against kinases such as BCR-ABL and protein kinase C (PKC).[5]

Part 4: Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques. While specific analytical data for this exact compound is not always publicly available from all suppliers, related compounds and general principles of organic characterization apply.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The chemical shifts and coupling constants of the protons on the pyrazine ring and the methylene protons adjacent to the bromine and carbonyl groups provide definitive structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹, and vibrations associated with the aromatic pyrazine ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound.

Conclusion

This compound is a high-value reagent for medicinal chemists and drug development professionals. Its well-defined molecular structure, predictable reactivity, and role as a precursor to biologically active pyrazine-containing molecules underscore its importance in the synthesis of novel therapeutics. A thorough understanding of its properties and synthetic utility is crucial for leveraging its full potential in the design and discovery of next-generation pharmaceuticals.

References

- LookChem. 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide. [Link]

- PubChem. 2-Bromo-1-pyrazin-2-yl-ethanone | C6H5BrN2O | CID 15823112. [Link]

- Molbase. Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. [Link]

- Chemsrc. 2-Bromo-1-(2-pyrazinyl)ethanone | CAS#:132426-19-8. [Link]

- NIST. Ethanone, 2-bromo-1,2-diphenyl-. [Link]

- Pharmaffiliates. 2-Bromo-1-(pyridin-4-yl)ethan-1-one Hydrobromide (BSC). [Link]

- PubChem. 2-Bromo-1-(1-hydroxynaphthalen-2-YL)ethanone. [Link]

- PubMed Central.

Sources

- 1. 2-Bromo-1-pyrazin-2-yl-ethanone | C6H5BrN2O | CID 15823112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1588441-02-4|2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide|BLD Pharm [bldpharm.com]

- 3. 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide CAS#: 126353-32-0 [chemicalbook.com]

- 4. 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide|lookchem [lookchem.com]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Foreword

This document provides a comprehensive technical overview of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide, a key intermediate in synthetic organic chemistry and pharmaceutical research. As a bifunctional molecule, featuring both a reactive α-bromoketone and a pyrazine ring, it serves as a versatile building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. This guide consolidates available data on its chemical and physical properties, synthesis, reactivity, and safety considerations to support its effective and safe application in a laboratory setting.

Chemical Identity and Physical Properties

This compound is the hydrobromide salt of the corresponding α-bromoketone. The presence of the hydrobromide salt enhances the stability of the compound, which can be prone to degradation.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 126353-32-0 | [1] |

| Molecular Formula | C₆H₆Br₂N₂O | Inferred |

| Molecular Weight | 281.93 g/mol | Inferred |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Dark Brown Solid | [2] |

| Solubility | Sparingly soluble in DMSO | [2] |

| Storage | 2-8°C, under inert gas (e.g., Argon) | [2] |

| Boiling Point (Free Base) | 269.0 ± 25.0 °C at 760 mmHg | [3] |

| Flash Point (Free Base) | 116.5 ± 23.2 °C | [3] |

It is important to note that the boiling and flash points are reported for the free base, 2-Bromo-1-(pyrazin-2-yl)ethanone (CAS: 132426-19-8)[3][4]. The hydrobromide salt is expected to have a significantly higher melting point and be non-volatile under standard conditions.

Synthesis and Purification

The primary synthetic route to this compound involves the bromination of acetylpyrazine.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Bromination of Acetylpyrazine

Materials:

-

Acetylpyrazine

-

Pyridinium hydrobromide perbromide

-

Glacial acetic acid

-

Diethyl ether (or other suitable anti-solvent)

Procedure:

-

Dissolve acetylpyrazine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add pyridinium hydrobromide perbromide to the solution at room temperature. The reaction is often accompanied by a color change as the bromine is consumed.

-

Stir the reaction mixture at room temperature for the time indicated by thin-layer chromatography (TLC) analysis, monitoring for the disappearance of the starting material.

-

Upon completion, the product can be precipitated by the addition of a suitable anti-solvent, such as diethyl ether.

-

The resulting solid is collected by vacuum filtration, washed with the anti-solvent to remove impurities, and dried under vacuum.

Purification: Recrystallization from a suitable solvent system can be employed for further purification if necessary. The choice of solvent will depend on the solubility properties of the crude product.

Reactivity and Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon bearing the bromine atom and the nucleophilic character of the pyrazine ring. This dual reactivity makes it a valuable precursor for the synthesis of various heterocyclic systems, particularly imidazole[1,2-a]pyrazines and other fused pyrazine derivatives, which are of significant interest in medicinal chemistry.

The α-bromoketone moiety is a potent electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to its application in the construction of more complex molecular architectures.

Caption: Key reactivity of this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known structure and data from analogous compounds, the expected spectral features can be predicted.

-

¹H NMR: The spectrum is expected to show signals corresponding to the protons of the pyrazine ring and a characteristic singlet for the methylene (-CH₂Br) protons adjacent to the carbonyl group. The chemical shift of the methylene protons would likely be in the range of 4.5-5.0 ppm. The pyrazine protons would appear in the aromatic region, typically between 8.0 and 9.0 ppm.

-

¹³C NMR: The spectrum should display a signal for the carbonyl carbon (C=O) around 190 ppm, a signal for the methylene carbon (-CH₂Br) in the range of 30-40 ppm, and signals for the carbons of the pyrazine ring in the aromatic region (140-150 ppm).

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching of the aromatic ring and C-N stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum of the free base (2-Bromo-1-(pyrazin-2-yl)ethanone) would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Safety and Handling

Hazard Identification: While a specific safety data sheet (SDS) for this compound is not readily available, α-bromoketones as a class of compounds are known to be lachrymatory and skin and respiratory tract irritants[2][6]. It is crucial to handle this compound with appropriate safety precautions.

Table 3: General Safety Precautions

| Precaution | Details | Source |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. | [2] |

| Handling | Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. | [2][6] |

| Storage | Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere. | [2] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. | [2] |

| First Aid (Skin) | Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | [2] |

| First Aid (Inhalation) | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. | [6] |

| Spills | Absorb with an inert material and place in a suitable container for disposal. | [7] |

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds. While detailed, publicly available experimental data is somewhat limited, this guide provides a foundational understanding of its properties, synthesis, and handling based on available information and established chemical principles. Researchers utilizing this compound are strongly encouraged to exercise caution and adhere to strict safety protocols due to its potential as a lachrymator and irritant.

References

- LookChem. 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide. [Link]

- AK Scientific, Inc. Safety Data Sheet: 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone.

- Thermo Fisher Scientific.

- PubChem. 2-Bromo-1-(pyrazin-2-yl)ethanone. [Link]

- PubChem. 2-Bromo-1-(pyrazin-2-yl)ethanone.

- ChemSrc. 2-Bromo-1-(2-pyrazinyl)ethanone. [Link]

- MySkinRecipes. 2-Bromo-1-(pyrazin-2-yl)ethanone. [Link]

- Cole-Parmer. Material Safety Data Sheet: 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide, 97%.

- Kishida Chemical Co., Ltd. Safety Data Sheet: 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one.

- Fisher Scientific.

- Journal of Drug Delivery and Therapeutics.

- ResearchGate. Synthesis of Novel Pyrazolines of Medicinal Interest. [Link]

- ResearchGate.

- Research @ Flinders.

Sources

- 1. Ethanone, 2-bromo-1,2-diphenyl- [webbook.nist.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. 2-Bromo-1-(2-pyrazinyl)ethanone | CAS#:132426-19-8 | Chemsrc [chemsrc.com]

- 4. 2-Bromo-1-pyrazin-2-yl-ethanone | C6H5BrN2O | CID 15823112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. kishida.co.jp [kishida.co.jp]

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic route to 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide, a key intermediate in the development of various pharmaceutical compounds. The document delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and addresses critical aspects of safety, purification, and potential side reactions. By explaining the causality behind experimental choices, this guide aims to equip researchers with the practical and theoretical knowledge required for the successful and safe synthesis of this important building block.

Introduction and Strategic Importance

2-Bromo-1-(pyrazin-2-yl)ethanone is a valuable α-bromoketone intermediate. The pyrazine moiety is a common scaffold in medicinal chemistry, and the presence of the reactive α-bromo ketone functionality allows for the facile introduction of various nucleophiles, making it a versatile precursor for the synthesis of more complex molecules, including potent histamine H3 antagonists and serotonin transporter inhibitors.[1] This guide focuses on a robust and reliable method for its preparation from the readily available starting material, 2-acetylpyrazine.

Reaction Overview and Mechanistic Insights

The synthesis of this compound is achieved through the α-bromination of 2-acetylpyrazine. This reaction is a classic example of an acid-catalyzed halogenation of a ketone.

The Overall Transformation

The reaction can be summarized by the following scheme:

Figure 1: Overall reaction for the synthesis of this compound.

Mechanistic Discussion

The α-bromination of ketones under acidic conditions proceeds through an enol intermediate. The mechanism can be broken down into the following key steps:

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of 2-acetylpyrazine by a strong acid, in this case, hydrobromic acid (HBr). This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.

-

Enolization (Rate-Determining Step): A base (which can be water or the bromide ion) removes an α-proton from the methyl group, leading to the formation of an enol. This tautomerization is the rate-determining step of the reaction.[2] The electron-withdrawing nature of the pyrazine ring acidifies the α-protons, facilitating this step.

-

Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine. In this synthesis, the brominating agent is Pyridinium Tribromide (C₅H₅NHBr₃), which exists in equilibrium with pyridine, HBr, and molecular bromine (Br₂).[3] The enol attacks a bromine molecule, leading to the formation of a new carbon-bromine bond at the α-position.

-

Deprotonation: The resulting protonated α-bromoketone is then deprotonated (typically by water or a bromide ion) to yield the final product, 2-bromo-1-(pyrazin-2-yl)ethanone, and regenerate the acid catalyst.

-

Salt Formation: The basic nitrogen atoms on the pyrazine ring are protonated by the hydrobromic acid present in the reaction mixture, leading to the precipitation of the final product as the hydrobromide salt. This is advantageous as it often aids in the isolation and purification of the product.

Figure 2: Simplified workflow of the reaction mechanism.

Rationale for Reagent Selection

-

Pyridinium Tribromide: This reagent is a solid, making it significantly easier and safer to handle compared to fuming, highly corrosive liquid bromine.[4][5] It serves as a stable source of bromine that is released in situ.

-

Hydrobromic Acid (HBr): Acts as the acid catalyst to promote the crucial enolization step. It also ensures the final product precipitates as the hydrobromide salt.

-

Acetic Acid/Water Solvent System: This mixed solvent system is likely chosen to balance the solubility of both the organic starting material (2-acetylpyrazine) and the ionic reagents (pyridinium tribromide and HBr).

Detailed Experimental Protocol

This protocol is a comprehensive representation based on established chemical principles for α-bromination of ketones and specific literature precedents for this transformation.[1]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Acetylpyrazine | 122.12 | 10.0 g | 0.0819 | Starting material |

| Pyridinium Tribromide | 319.86 | 26.2 g | 0.0819 | 1.0 equivalent |

| Acetic Acid (Glacial) | 60.05 | 100 mL | - | Solvent |

| 48% Hydrobromic Acid (aq) | 80.91 | ~5 mL | ~0.044 | Catalyst/Salt Formation |

| Diethyl Ether | 74.12 | As needed | - | For washing |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.0819 mol) of 2-acetylpyrazine in 100 mL of glacial acetic acid.

-

Acidification: To the stirred solution, add approximately 5 mL of 48% aqueous hydrobromic acid.

-

Cooling: Cool the reaction mixture to approximately 15-20°C using a water bath.

-

Addition of Brominating Agent: In portions, carefully add 26.2 g (0.0819 mol) of pyridinium tribromide to the reaction mixture over 15-20 minutes. Maintain the temperature below 25°C during the addition. The characteristic red-brown color of bromine should dissipate as the reaction proceeds.

-

Reaction: After the addition is complete, allow the mixture to stir at 20°C for approximately 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Product Isolation: Upon completion, the hydrobromide salt of the product will likely have precipitated. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration through a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold acetic acid, followed by a thorough wash with diethyl ether to remove residual acetic acid and any soluble impurities.

-

Drying: Dry the resulting solid under vacuum to yield this compound as a crystalline solid.

Safety and Hazard Management

The synthesis involves hazardous materials that require strict safety protocols.

-

Bromine and Pyridinium Tribromide: Pyridinium tribromide is a safer alternative to elemental bromine but should still be handled with care as it can release bromine.[4] It is corrosive and can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrobromic and Acetic Acid: Both are corrosive acids. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Waste Disposal: All waste materials, including filtrates, should be neutralized and disposed of in accordance with institutional and local regulations.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons and a singlet for the α-bromomethylene (-CH₂Br) protons. Due to the hydrobromide salt formation, the pyrazine proton signals will be shifted downfield compared to the free base. A typical chemical shift for the -CH₂Br singlet in similar structures is around δ 4.5-5.0 ppm.[6]

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated free base [M+H]⁺. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.

-

Melting Point: A sharp melting point range is indicative of high purity.

Troubleshooting and Side Reactions

-

Incomplete Reaction: If TLC analysis shows significant remaining starting material, the reaction time can be extended, or a slight excess of the brominating agent can be used.

-

Dibromination: The formation of 2,2-dibromo-1-(pyrazin-2-yl)ethanone is a potential side reaction, especially if a large excess of the brominating agent is used or if the reaction temperature is too high.[7] This can be minimized by the controlled addition of pyridinium tribromide and maintaining the recommended temperature.

-

Ring Bromination: While less likely due to the electron-withdrawing nature of the pyrazine ring, bromination on the aromatic ring is a theoretical possibility.[8] The use of a mild brominating agent like pyridinium tribromide under controlled conditions helps to prevent this side reaction.

-

Purification Issues: If the product is not sufficiently pure after filtration, recrystallization can be performed. A polar protic solvent or a solvent mixture such as ethanol/water or isopropanol would be a logical starting point for recrystallization experiments.[7]

Conclusion

The synthesis of this compound via the α-bromination of 2-acetylpyrazine using pyridinium tribromide is an efficient and reliable method. By understanding the underlying reaction mechanism, adhering to strict safety protocols, and employing proper analytical techniques for characterization, researchers can confidently produce this valuable intermediate for applications in pharmaceutical research and development.

References

- BLD Pharm. 2-Bromo-1-(pyrazin-2-yl)ethanone dihydrobromide.

- ACS Green Chemistry Institute.

- Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones..." by Li, Y. et al.

- LookChem. 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide.

- ChemicalBook. 2-BroMo-1-(pyriMidin-2-yl)ethanone hydrobroMide(1588441-02-4) 1H NMR.

- Alfa Chemistry. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis.

- Google Patents. US2403710A - 2-brompyrazine and method of preparing same.

- ResearchGate. 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles].

- PubChem. 2-Bromo-1-pyrazin-2-yl-ethanone.

- Google Patents. (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19)

- YouTube.

- Google Patents.

- Sigma-Aldrich. 2-bromo-1-(2-pyridinyl)-1-ethanone hydrobromide AldrichCPR.

- Master Organic Chemistry.

- ResearchGate. Pyridinium tribromide (PyrBr3) in equilibrium with bromine and...

- Google Patents. US4291165A - Process for making 2-bromopyridine.

- Benchchem. An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone.

- ResearchGate. (PDF)

- Chegg.com.

- Google Patents. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.

- PrepChem.com.

- RSC Publishing. A H 2 O 2 /HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones.

- ResearchGate. A convenient synthesis of 2,2-dibromo-1-arylethanones by bromination of 1-arylethanones with the H2O2-HBr system.

- MDPI. A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones.

- ResearchGate.

- ResearchGate. ChemInform Abstract: Synthesis and Reactivity of 2-(Benzothiazol-2-yl)-1-bromo-1,2- ethanedione-1-arylhydrazones.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 5. Solved Pyridinium tribromide is preferred in bromination | Chegg.com [chegg.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US2403710A - 2-brompyrazine and method of preparing same - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-bromo-1-(pyrazin-2-yl)ethanone hydrobromide, a critical reagent and building block in the synthesis of advanced pharmaceutical compounds. We will delve into its chemical identity, properties, synthesis, and significant applications, with a focus on its role in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental to scientific research. The compound in focus is the hydrobromide salt of 2-bromo-1-(pyrazin-2-yl)ethanone.

-

IUPAC Name of the Free Base: 2-bromo-1-(pyrazin-2-yl)ethanone[1]

The structure consists of a pyrazine ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. This ring is attached to an ethanone group, which is brominated at the alpha-carbon (the carbon adjacent to the carbonyl group). The hydrobromide salt is formed by the protonation of one of the nitrogen atoms of the pyrazine ring by hydrobromic acid.

CAS Numbers:

It is crucial for researchers to use the correct CAS number to ensure the procurement of the appropriate compound for their studies.

Physicochemical Properties

Understanding the physicochemical properties of 2-bromo-1-(pyrazin-2-yl)ethanone and its hydrobromide salt is essential for its handling, storage, and application in chemical synthesis.

| Property | Value (Free Base) | Value (Hydrobromide Salt) | Source(s) |

| Molecular Formula | C6H5BrN2O | C6H6Br2N2O | [1][5] |

| Molecular Weight | 201.02 g/mol | 281.93 g/mol | [1][5] |

| Boiling Point | 305.3°C at 760 mmHg | Not available | [3] |

| Flash Point | 138.4°C | Not available | [3] |

| Solubility | DMSO (Sparingly) | Not available | [3] |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C | Sealed in dry, store in freezer, under -20°C | [3][6] |

The presence of the bromine atom and the pyrazine ring imparts specific reactivity to the molecule, making it a versatile intermediate in organic synthesis. The hydrobromide salt form often enhances the stability and handling characteristics of the compound compared to the free base.

Synthesis and Reaction Mechanisms

The primary synthetic route to 2-bromo-1-(pyrazin-2-yl)ethanone involves the bromination of a suitable precursor.

Experimental Protocol: Synthesis from Acetylpyrazine

A common and efficient method for the synthesis of this compound starts from acetylpyrazine.[3]

Materials:

-

Acetylpyrazine

-

Pyridinium hydrobromide perbromide or Bromine

-

Acetic acid

-

Water

Procedure:

-

Dissolve acetylpyrazine in a suitable solvent, such as acetic acid or water.[3]

-

Slowly add a brominating agent, such as pyridinium hydrobromide perbromide or a solution of bromine in acetic acid, to the reaction mixture at a controlled temperature (e.g., 20°C).[3]

-

The reaction is typically rapid and can be monitored by techniques like thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product, this compound, often precipitates from the reaction mixture.

-

The solid product can be collected by filtration, washed with a suitable solvent to remove impurities, and dried.

Causality of Experimental Choices:

-

Choice of Brominating Agent: Pyridinium hydrobromide perbromide is often preferred over liquid bromine as it is a solid and easier to handle, reducing the hazards associated with handling elemental bromine.

-

Solvent: Acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the reactants and is relatively inert to the reaction conditions.

-

Temperature Control: Bromination reactions are often exothermic. Maintaining a controlled temperature is crucial to prevent side reactions and ensure the selective formation of the desired product.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine moiety is a significant pharmacophore found in numerous biologically active compounds and approved drugs.[7][8][9][10][11] this compound serves as a key intermediate in the synthesis of various pyrazine-containing derivatives with therapeutic potential.

Key Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: This compound is utilized in the synthesis of potent dual histamine H3 antagonists and serotonin transporter inhibitors, which are being investigated for the treatment of various CNS disorders.[3]

-

Antimicrobial Agents: Pyrazine derivatives have shown promise as antimicrobial agents, and this bromo-ketone is a valuable starting material for the development of new antibacterial and antifungal compounds.[4]

-

Anticancer Agents: The pyrazine scaffold is present in several anticancer drugs.[7][9] The reactivity of the bromo-ethanone moiety allows for the facile introduction of the pyrazine core into more complex molecules with potential antiproliferative activity.

The α-bromo ketone functionality is a versatile handle for a variety of chemical transformations, including:

-

Nucleophilic Substitution: The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides) to introduce diverse functional groups.

-

Hantzsch Thiazole Synthesis: Reaction with thioamides or thioureas leads to the formation of thiazole rings, another important heterocyclic motif in medicinal chemistry.

-

Favorskii Rearrangement: Under basic conditions, α-halo ketones can undergo rearrangement to form carboxylic acid derivatives.

Caption: Applications of this compound in drug discovery.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling this compound. While specific safety data for this exact compound is not extensively published, data for analogous α-bromo ketones and related pyridinyl compounds provide valuable guidance.[12][13][14]

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12]

-

Ventilation: Use only in a well-ventilated area, such as a fume hood, to avoid breathing dust, vapor, mist, or gas.[12][14]

-

Handling: Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] As recommended, storage at low temperatures (-20°C) and under an inert atmosphere can help maintain its stability.[3][6]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[12]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[12]

-

Ingestion: Wash out mouth with water. Do not induce vomiting. Seek medical attention.[12]

Researchers should always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique chemical structure, combining the pharmacologically relevant pyrazine ring with a reactive α-bromo ketone handle, provides a gateway to a wide array of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in the laboratory. As the quest for novel therapeutics continues, the importance of such key intermediates in enabling the synthesis of next-generation drugs cannot be overstated.

References

- Material Safety Data Sheet - Cole-Parmer. (n.d.).

- 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide - LookChem. (n.d.).

- 2-Bromo-1-(pyrazin-2-yl)ethanone. (n.d.). PubChem.

- 2-Bromo-1-(1H-pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. (2025).

- 2-Bromo-1-(pyridin-4-yl)ethan-1-one Hydrobromide (BSC) | Pharmaffiliates. (n.d.).

- Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. (n.d.). Mol-Instincts.

- 2-Bromo-1-(pyrazin-2-yl)ethanone - MySkinRecipes. (n.d.).

- 2-Bromo-1-(2-pyrazinyl)ethanone | CAS#:132426-19-8 | Chemsrc. (n.d.).

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.

- SAFETY D

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.

- Exploring 2-Bromo-1-Cyclopropyl-2-(2-Fluorophenyl)Ethanone: A Key Intermediate in Pharmaceutical Synthesis. (n.d.).

- 1-(Pyrazin-2-yl)ethan-1-ol. (n.d.). PubChem.

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022).

- Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. (2019). Journal of Drug Delivery and Therapeutics.

- Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. (2019). Life Chemicals.

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI.

- 2-bromo-1-(pyrimidin-2-yl)ethan-1-one hydrobromide. (n.d.).

- What are the mechanism of reaction in preparing pyrazine?. (2014).

Sources

- 1. 2-Bromo-1-pyrazin-2-yl-ethanone | C6H5BrN2O | CID 15823112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmaceutical and chemical intermediates,CAS#:126353-32-0,2-溴-1-(吡嗪-2-基)乙酮氢溴酸,2-bromo-1-pyrazin-2-yl-ethanone hydrobromide [en.chemfish.com]

- 3. lookchem.com [lookchem.com]

- 4. 2-Bromo-1-(pyrazin-2-yl)ethanone [myskinrecipes.com]

- 5. 2-Bromo-1-(2-pyrazinyl)ethanone | CAS#:132426-19-8 | Chemsrc [chemsrc.com]

- 6. 1588441-02-4|2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lifechemicals.com [lifechemicals.com]

- 11. mdpi.com [mdpi.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. 2-bromo-1-(2-pyridinyl)-1-ethanone hydrobromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide safety data sheet

An In-depth Technical Guide to the Safe Handling and Application of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Introduction: Understanding a Potent Synthetic Building Block

This compound is a heterocyclic α-haloketone of significant interest to researchers in medicinal chemistry and drug discovery. The pyrazine core is a well-established pharmacophore found in numerous FDA-approved drugs and biologically active compounds, prized for its role in forming crucial hydrogen bonds with biological targets.[1][2] The addition of an α-bromoacetyl group transforms the pyrazine scaffold into a highly versatile electrophilic intermediate, enabling the construction of more complex, nitrogen-containing heterocyclic systems such as imidazo[1,2-a]pyrazines.[3][4] These resulting structures are frequently investigated for a wide range of therapeutic applications, including antimicrobial and central nervous system agents.[5]

However, the very chemical features that make this compound a powerful synthetic tool—its high reactivity—also render it hazardous. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the compound's reactive nature and offers a comprehensive framework for its safe handling, storage, and use, synthesized from safety data for closely related α-haloketones and established chemical principles.

The Chemistry of Reactivity: A Double-Edged Sword

The hazardous nature of this compound is not arbitrary; it is a direct consequence of its molecular architecture as an α-haloketone. Understanding this chemistry is the foundation of a robust safety protocol.

The core of its reactivity lies in the presence of two powerful electron-withdrawing groups: the pyrazine ring and the carbonyl group (C=O). These groups act synergistically to create a highly electron-deficient α-carbon (the carbon atom bonded to the bromine). This phenomenon, known as the inductive effect, polarizes the carbon-bromine (C-Br) bond, making the α-carbon exceptionally susceptible to attack by nucleophiles.[3][6] This enhanced electrophilicity is the key to both its synthetic utility and its biological hazard, as it can readily alkylate nucleophilic residues (like cysteine or histidine) in enzymes and proteins.

The molecule presents two primary electrophilic sites for potential nucleophilic attack: the α-carbon and the carbonyl carbon. This bifunctional nature allows it to participate in a variety of cyclization and substitution reactions, which are invaluable for building heterocyclic ring systems.[7]

Caption: Key electrophilic sites in the subject molecule.

Deconstructing the Anticipated Safety Data Sheet (SDS)

While a specific, verified SDS for this compound is not always readily available, a reliable safety profile can be constructed by analyzing the SDS of structurally analogous α-haloketones.[8][9][10] The following sections represent a composite, field-proven guide to its hazards and handling protocols.

Hazard Identification

Based on analogous compounds, this reagent is classified as hazardous.[10]

-

GHS Pictograms:

-

GHS07 (Exclamation Mark)

-

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][11]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

Physical and Chemical Properties

A summary of key physical and chemical data is crucial for experimental design and safety assessment.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O · HBr | [12] |

| Molecular Weight | ~281.94 g/mol (hydrobromide salt) | |

| Appearance | Solid, Dark Brown | [13] |

| Solubility | Sparingly soluble in DMSO | [13][14] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [13][14] |

Handling and Storage

The causality behind these protocols is to prevent contact and inhalation, and to maintain the compound's chemical integrity.

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to keep airborne concentrations low.[15] An eyewash station and safety shower must be readily accessible.[15]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.[15]

-

Eye Protection: Use chemical safety goggles and/or a full-face shield.[9]

-

Skin and Body Protection: Wear a lab coat. For larger quantities, consider a chemical-resistant apron or suit.[15]

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter.[9][15]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][15] It should be stored under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C) to prevent degradation.[13][15] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

First-Aid and Emergency Procedures

In case of exposure, immediate and correct action is critical.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][15]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][15]

Toxicological Information

While specific toxicological data for this exact compound is limited, the primary hazard stems from its classification as a reactive α-haloketone. These compounds are known alkylating agents. Their toxicity is linked to their ability to covalently modify biological macromolecules, leading to irritation and potential organ damage. Brominated organic compounds, in general, can pose risks to the liver and heart, although the specific toxicity profile depends heavily on the overall molecular structure.[16][17]

Field-Proven Protocols for Safe Laboratory Use

Moving from data to practice requires validated, step-by-step procedures. The following protocols are designed to be self-validating systems for minimizing risk.

Risk Assessment Workflow

Before any experiment, a thorough risk assessment is mandatory. This workflow ensures all safety aspects are considered.

Caption: A mandatory risk assessment workflow.

Experimental Protocol: Weighing and Solution Preparation

-

Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate height.

-

Tare: Place a clean, dry vial on an analytical balance inside the fume hood and tare the balance.

-

Dispensing: Using a spatula, carefully transfer the desired amount of this compound from the stock container to the tared vial. Perform this action slowly to minimize dust generation.

-

Cleaning: Securely close the main stock container. Decontaminate the spatula with an appropriate solvent (e.g., isopropanol) and wipe dry.

-

Dissolution: In the fume hood, add the desired solvent (e.g., DMSO) to the vial containing the weighed compound. Cap the vial and mix gently until dissolved.

Experimental Protocol: Reaction Quenching and Waste Disposal

α-haloketones can be quenched by reacting them with a nucleophile.

-

Quenching: Upon reaction completion, cool the reaction vessel in an ice bath. Slowly add a nucleophilic quenching agent, such as a solution of sodium thiosulfate or a secondary amine like diethylamine, to neutralize any unreacted α-haloketone.

-

Waste Segregation: All solid waste (contaminated gloves, paper towels, weighing paper) must be placed in a dedicated, sealed hazardous waste bag.

-

Liquid Waste: The quenched reaction mixture and any solvent used for rinsing glassware should be disposed of in a properly labeled halogenated organic waste container.

-

Decontamination: All glassware should be rinsed with a suitable solvent in the fume hood before being removed for final cleaning. The fume hood work surface should be wiped down with an appropriate solvent.

Conclusion: Enabling Research Through a Culture of Safety

This compound is an invaluable reagent for advancing drug discovery and chemical synthesis. Its high reactivity is the source of both its utility and its hazard. By understanding the fundamental chemistry of α-haloketones and rigorously applying the safety protocols outlined in this guide—from risk assessment and PPE to proper handling and disposal—researchers can confidently and safely leverage this potent molecule to build the complex chemical architectures of tomorrow's medicines. Trust in experimental outcomes begins with a trustworthy and validated approach to laboratory safety.

References

- Al-Zahrani, F. A. M., et al. (2020). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 25(13), 2954.

- Wikipedia contributors. (2023, December 2). α-Halo ketone. In Wikipedia, The Free Encyclopedia.

- JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments.

- Naidoo, K. J. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria.

- LookChem. (n.d.). 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide.

- Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide, 97%.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15823112, 2-Bromo-1-pyrazin-2-yl-ethanone.

- ResearchGate. (2017). 2-Bromo-1-(1H-pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles].

- Molbase. (n.d.). Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone.

- MySkinRecipes. (n.d.). 2-Bromo-1-(pyrazin-2-yl)ethanone.

- Jones, A. W., et al. (1979). Toxicology of brominated fatty acids: metabolite concentration and heart and liver changes. Lipids, 14(1), 43-49.

- Rodrigues, F. A., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.

- Aute K., et al. (2024). Exploring 2-Bromo-1-Cyclopropyl-2-(2-Fluorophenyl)Ethanone: A Key Intermediate in Pharmaceutical Synthesis. PharmaCompass.

- Brown, E. M., & Hewitt, W. R. (1984). Nephrotoxic interactions between ketonic solvents and halogenated aliphatic chemicals. Toxicology and Applied Pharmacology, 76(3), 437-453.

- da Silva, A. C. S., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.

- Wikipedia contributors. (2024, January 3). Ketone halogenation. In Wikipedia, The Free Encyclopedia.

- ResearchGate. (2009). Reductive Chlorination and Bromination of Ketones via Trityl Hydrazones.

Sources

- 1. mdpi.com [mdpi.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Bromo-1-(pyrazin-2-yl)ethanone [myskinrecipes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. 2-Bromo-1-pyrazin-2-yl-ethanone | C6H5BrN2O | CID 15823112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide CAS#: 126353-32-0 [chemicalbook.com]

- 14. 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide|lookchem [lookchem.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. Toxicology of brominated fatty acids: metabolite concentration and heart and liver changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nephrotoxic interactions between ketonic solvents and halogenated aliphatic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is a key organic intermediate prized for its role in the synthesis of complex heterocyclic structures. As an α-haloketone, its reactivity is dominated by the interplay between the carbonyl group and the adjacent carbon-bromine bond, rendering it a potent electrophile. This unique electronic arrangement makes it an invaluable reagent for constructing nitrogen-containing fused ring systems, most notably imidazo[1,2-a]pyrazines. These scaffolds are of significant interest in drug discovery, forming the core of molecules investigated for anticancer and antiviral activities.[1][2] This guide provides a detailed exploration of the compound's reactivity, offering insights into its reaction mechanisms, synthetic applications, and practical handling considerations for researchers in organic synthesis and medicinal chemistry.

Physicochemical Properties and Handling

Proper storage and handling are critical for maintaining the integrity of this reactive compound. The hydrobromide salt form enhances stability compared to the free base.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O · HBr | [3][4] |

| Molecular Weight | 281.93 g/mol (for the hydrobromide salt) | [5] |

| Appearance | Typically a solid (cream or off-white) | [6] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C.[7] Keep container tightly closed in a dry, well-ventilated place.[6] | |

| Solubility | Sparingly soluble in DMSO.[7] |

Safety Note: Like most α-haloketones, this compound is a lachrymator and irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

Core Reactivity Principles: The α-Haloketone Motif

The reactivity of 2-Bromo-1-(pyrazin-2-yl)ethanone is fundamentally governed by its nature as an α-haloketone. The presence of two electron-withdrawing groups—the carbonyl (C=O) and the bromine atom—creates distinct electrophilic sites susceptible to nucleophilic attack.[8]

-

α-Carbon Electrophilicity: The primary site of reactivity is the α-carbon (the carbon atom bonded to the bromine). The inductive effect of the adjacent carbonyl group significantly enhances the polarity of the C-Br bond, making the α-carbon highly electron-deficient and an excellent target for SN2 substitution reactions.[8][9]

-

Carbonyl Carbon Electrophilicity: The carbonyl carbon itself is also electrophilic and can be attacked by strong nucleophiles, although this is often a competing or reversible pathway.

-

Acidic α-Protons: The protons on the α-carbon are acidic due to the electron-withdrawing effects of both the carbonyl and the bromine. Strong, non-nucleophilic bases can deprotonate this position to form an enolate, which can lead to side reactions.[10]

Caption: General workflow for the synthesis of Imidazo[1,2-a]pyrazines.

Field-Proven Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyrazine

This protocol details a representative synthesis using 2-Bromo-1-phenylethanone and 2-aminopyrazine to illustrate the general procedure applicable to 2-Bromo-1-(pyrazin-2-yl)ethanone derivatives. The principles are directly transferable.

Objective: To synthesize a substituted imidazo[1,2-a]pyrazine via condensation of an α-bromoketone and an aminopyrazine.

Materials:

-

2-Aminopyrazine

-

This compound (or a related α-bromoketone)

-

Anhydrous Ethanol

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Hexanes

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminopyrazine (1.0 eq) and anhydrous ethanol (approx. 0.2 M concentration).

-

Reagent Addition: Add this compound (1.05 eq) to the stirred solution. The hydrobromide salt can often be used directly. If starting with the free base, a catalytic amount of acid might be beneficial but is often unnecessary.

-

Reaction Execution: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup - Quenching and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Carefully add saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction until the pH is ~8.

-

Extract the aqueous layer three times with ethyl acetate.

-

-

Workup - Drying and Concentration:

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield the final imidazo[1,2-a]pyrazine derivative.

-

Self-Validation: The identity and purity of the final compound must be confirmed through standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the success of the protocol.

Conclusion

This compound is a powerful and versatile electrophilic building block. Its reactivity is centered on the α-haloketone motif, which favors SN2 displacement of the bromide. This characteristic is expertly exploited in the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyrazines, which are of high value in medicinal chemistry. A thorough understanding of its reactivity profile—including the potential for side reactions with strong bases—is essential for designing efficient and high-yielding synthetic routes. By carefully selecting nucleophiles and controlling reaction conditions, chemists can effectively leverage this reagent to construct complex molecular architectures.

References

- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5013-5095. [Link]

- JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments.

- Pillay, C. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]

- Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. [Link]

- LookChem. (n.d.). 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide.

- Semantic Scholar. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.

- Journal of the American Chemical Society. (n.d.). Reactions of nucleophiles with α-halo ketones.

- Fiveable. (n.d.). α-bromoketone Definition.

- ResearchGate. (n.d.). Aliphatic α‐Boryl‐α‐bromoketones: Synthesis and Reactivity.

- Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones.

- Al-Blewi, F. F., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4503. [Link]

- TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations.

- PubChem. (n.d.). 2-Bromo-1-pyrazin-2-yl-ethanone.

- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.

- MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.

- Beilstein Journal of Organic Chemistry. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.

- Chemsrc. (n.d.). 2-Bromo-1-(2-pyrazinyl)ethanone.

Sources

- 1. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. 2-Bromo-1-pyrazin-2-yl-ethanone | C6H5BrN2O | CID 15823112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmaceutical and chemical intermediates,CAS#:126353-32-0,2-溴-1-(吡嗪-2-基)乙酮氢溴酸,2-bromo-1-pyrazin-2-yl-ethanone hydrobromide [en.chemfish.com]

- 5. 1588441-02-4|2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide|BLD Pharm [bldpharm.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. 2-bromo-1-pyrazin-2-yl-ethanone hydrobromide|lookchem [lookchem.com]

- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

An In-depth Technical Guide to 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide: Synthesis, Derivatives, and Therapeutic Potential

Foreword: The Pyrazine Core in Modern Drug Discovery